molecular formula C22H23ClN6O B10928355 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928355
M. Wt: 422.9 g/mol
InChI Key: JJCXWQFBGZTGFJ-UHFFFAOYSA-N
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Description

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and various substituents that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyridine derivatives under specific reaction conditions . Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Properties

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O/c1-6-29-21-18(13(3)26-29)16(11-17(24-21)15-9-7-12(2)8-10-15)22(30)25-20-19(23)14(4)28(5)27-20/h7-11H,6H2,1-5H3,(H,25,27,30)

InChI Key

JJCXWQFBGZTGFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=NN(C(=C4Cl)C)C

Origin of Product

United States

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